molecular formula C19H10BrF3N2S B2679874 2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 252060-02-9

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2679874
CAS No.: 252060-02-9
M. Wt: 435.26
InChI Key: XWVUWUDKZMGDQB-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is an organic compound characterized by the presence of bromine, sulfur, and trifluoromethyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the bromophenyl and sulfanyl groups can modulate its reactivity and stability. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine
  • **2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]benzene

Uniqueness

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the presence of the nicotinonitrile core, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrF3N2S/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVUWUDKZMGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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